Cas no 65053-10-3 (1-(4-(Phenoxymethyl)phenyl)propan-1-one)
1-(4-(Phenoxymethyl)phenyl)propan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-(4-(Phenoxymethyl)phenyl)propan-1-one
- 1-[4-(phenoxymethyl)phenyl]propan-1-one
- 65053-10-3
- DTXSID30494978
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- Inchi: 1S/C16H16O2/c1-2-16(17)14-10-8-13(9-11-14)12-18-15-6-4-3-5-7-15/h3-11H,2,12H2,1H3
- InChI Key: BDMWCXIJCULFPZ-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1)CC1C=CC(C(CC)=O)=CC=1
Computed Properties
- Exact Mass: 240.115029749g/mol
- Monoisotopic Mass: 240.115029749g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 248
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 26.3Ų
1-(4-(Phenoxymethyl)phenyl)propan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019119211-1g |
1-(4-(Phenoxymethyl)phenyl)propan-1-one |
65053-10-3 | 95% | 1g |
$357.52 | 2023-09-01 | |
| Crysdot LLC | CD12046931-1g |
1-(4-(Phenoxymethyl)phenyl)propan-1-one |
65053-10-3 | 95+% | 1g |
$402 | 2024-07-24 |
1-(4-(Phenoxymethyl)phenyl)propan-1-one Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on 1-(4-(Phenoxymethyl)phenyl)propan-1-one
Exploring the Properties and Applications of 1-(4-(Phenoxymethyl)phenyl)propan-1-one (CAS No.65053-10-3)
1-(4-(Phenoxymethyl)phenyl)propan-1-one, also known by its CAS registry number CAS No.65053-10-3, is a versatile organic compound with significant applications in various industries. This compound, characterized by its unique structure, has garnered attention in recent years due to its potential in pharmaceuticals, agrochemicals, and specialty chemicals. The molecule consists of a propanone group attached to a phenyl ring substituted with a phenoxymethyl group, which imparts distinctive chemical and physical properties.
The synthesis of 1-(4-(Phenoxymethyl)phenyl)propan-1-one involves a series of well-established organic reactions, including Friedel-Crafts acylation and nucleophilic substitution. These methods ensure high purity and consistency in the final product, making it suitable for demanding applications. Recent advancements in catalytic systems have further optimized the synthesis process, reducing production costs while maintaining quality standards.
In terms of physical properties, this compound exhibits a melting point of approximately 78°C and a boiling point around 290°C under standard conditions. Its solubility in organic solvents such as dichloromethane and ethyl acetate makes it ideal for use in various chemical processes. The compound's stability under normal storage conditions is another advantageous feature, contributing to its widespread use.
The application of CAS No.65053-10-3 in the pharmaceutical industry is particularly noteworthy. It serves as an intermediate in the synthesis of several bioactive compounds, including antifungal and anti-inflammatory agents. Recent studies have highlighted its role in drug delivery systems, where it enhances the bioavailability of active pharmaceutical ingredients (APIs). Additionally, its use as a flavoring agent in the food industry has been explored, leveraging its pleasant aroma profile.
In the agrochemical sector, 1-(4-(Phenoxymethyl)phenyl)propan-1-one finds application as a precursor for herbicides and pesticides. Its ability to interact with specific biochemical pathways makes it valuable for developing eco-friendly agricultural solutions. Researchers are actively investigating its potential as a natural pest deterrent, aligning with global trends toward sustainable agriculture.
The environmental impact of this compound has also been a focus of recent studies. Biodegradation studies indicate that it undergoes rapid microbial degradation under aerobic conditions, minimizing its ecological footprint. This characteristic is crucial for regulatory compliance and ensures that its use aligns with environmental protection guidelines.
In conclusion, 1-(4-(Phenoxymethyl)phenyl)propan-1-one (CAS No.65053-10-3) stands out as a multifaceted compound with diverse applications across industries. Its chemical stability, favorable physical properties, and potential for innovative uses position it as a key player in modern chemistry. As research continues to uncover new avenues for its application, this compound is poised to make significant contributions to scientific advancements.
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